![molecular formula C9H12N2 B071193 Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) CAS No. 176679-54-2](/img/structure/B71193.png)
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) is a cyclic organic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. This compound is also known as PCN and has a unique molecular structure that makes it an interesting subject for study.
Mécanisme D'action
The mechanism of action of PCN is not yet fully understood. However, studies have suggested that it may act as a modulator of certain receptors in the brain, particularly those involved in the regulation of neurotransmitter release.
Effets Biochimiques Et Physiologiques
PCN has been found to have several biochemical and physiological effects. Studies have shown that it can modulate the release of dopamine and other neurotransmitters in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PCN is its unique molecular structure, which makes it an interesting subject for study. However, the complex synthesis process and the lack of a clear understanding of its mechanism of action are significant limitations for lab experiments.
Orientations Futures
There are several potential future directions for research on PCN. One area of interest is in the development of new drugs based on the PCN scaffold. Another potential direction is in the study of the mechanism of action of PCN, which may provide insights into the regulation of neurotransmitter release in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of PCN and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of PCN is a complex process that involves several steps. One of the most common methods used for the synthesis of PCN is the cyclization of N-protected dipeptides. This method involves the use of a catalyst and requires careful optimization of reaction conditions to achieve high yields.
Applications De Recherche Scientifique
PCN has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. PCN has been shown to have potential as a scaffold for the development of new drugs, particularly those that target the central nervous system.
Propriétés
Numéro CAS |
176679-54-2 |
|---|---|
Nom du produit |
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) |
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-2-5-4(3)7(8)9(5,11)6(2)8/h2-7H,1,10-11H2 |
Clé InChI |
UDPHPIJCPBFBTN-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5(C2C3(C45)N)N |
SMILES canonique |
C1C2C3C4C1C5(C2C3(C45)N)N |
Synonymes |
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)
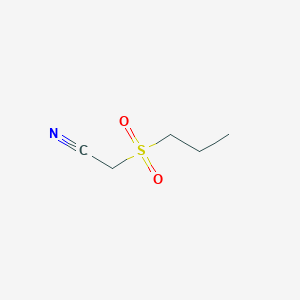
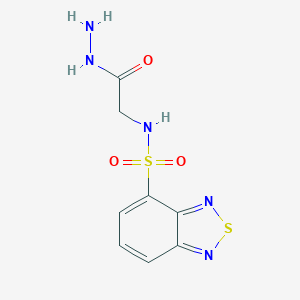
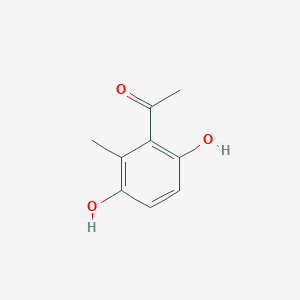
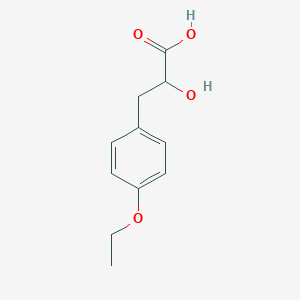
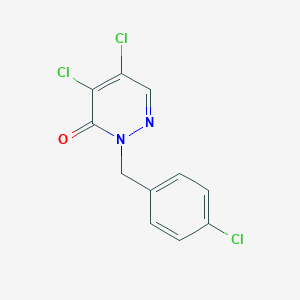
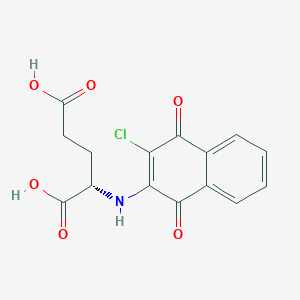
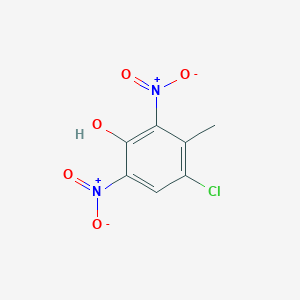
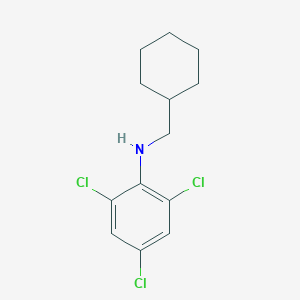
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
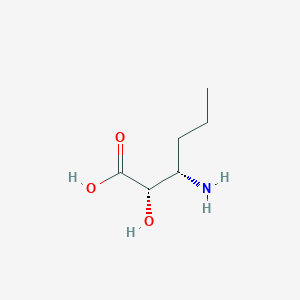
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)